rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol
Description
rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with an amino group and two hydroxyl groups attached, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
20507-69-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the diastereoselective nucleophilic substitution of bromocyclopropanes, which allows for the installation of the amino and hydroxyl groups in the desired configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral cyclohexane derivatives with amino and hydroxyl groups, such as:
- rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol
- rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid.
Uniqueness
rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications where precise molecular interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
